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Compound of Interest

Compound Name: HIV-1 inhibitor-58

Cat. No.: B12393427

For Researchers, Scientists, and Drug Development Professionals

Core Tenets of HIV-1 Inhibitor-58

HIV-1 inhibitor-58, also identified as compound 10c, is a novel, broad-spectrum non-
nucleoside reverse transcriptase inhibitor (NNRTI). It belongs to the class of
tetrahydropyrido[4,3-d]pyrimidine derivatives. This compound has demonstrated potent antiviral
activity against both wild-type HIV-1 strains and key NNRTI-resistant variants, such as those
with K103N and E138K mutations. Its development has been guided by a multiparameter
optimization strategy to enhance its drug-like properties, including its pharmacokinetic profile

and safety.

Quantitative Pharmacokinetic and Safety Data

The following tables summarize the key in vitro and in vivo pharmacokinetic and safety
parameters of HIV-1 inhibitor-58.

Table 1: In Vitro Metabolic Stability and Safety Profile

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b12393427?utm_src=pdf-interest
https://www.benchchem.com/product/b12393427?utm_src=pdf-body
https://www.benchchem.com/product/b12393427?utm_src=pdf-body
https://www.benchchem.com/product/b12393427?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12393427?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Parameter Value Interpretation

Metabolic Stability

. . High stability in human liver
Human Liver Microsome

B > 60 min microsomes, suggesting low
Stability (T1/2)

first-pass metabolism.

Cytochrome P450 (CYP)

Inhibition
o Moderate potential for
CYP2C9 Inhibition (IC50) 2.06 pM o
inhibition of CYP2C9.
I Moderate potential for
CYP2C19 Inhibition (1C50) 1.91 M

inhibition of CYP2C19.

Cardiotoxicity

Low risk of hERG-related

hERG Inhibition (IC50) > 30 uM . .
cardiotoxicity.

Table 2: In Vivo Pharmacokinetic Parameters in Rats
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Parameter Value Unit

Oral Administration (50 mg/kg)

Cmax (Maximum Plasma

) 1256 + 201 ng/mL
Concentration)
Tmax (Time to Maximum
) 2005 h
Concentration)
AUCO-t (Area Under the
10234 + 1543 ng-h/mL
Curve)
T1/2 (Half-life) 58+1.2 h
Intravenous Administration (5
mg/kg)
AUCO-t (Area Under the
2589 + 412 ng-h/mL
Curve)
T1/2 (Half-life) 49+09 h
Bioavailability
Oral Bioavailability (F) 39.5 %

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the development and
characterization of HIV-1 inhibitor-58.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of HIV-1 inhibitor-58 following oral and
intravenous administration in Sprague-Dawley rats.

Animal Model:
e Species: Sprague-Dawley rats

e Sex: Male
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» Weight: 200-250 g

e Housing: Standard laboratory conditions with a 12-hour light/dark cycle and free access to
food and water. Animals were fasted overnight before oral administration.

Dosing:

e Oral (PO): A single dose of 50 mg/kg was administered by oral gavage. The compound was
formulated as a suspension in 0.5% carboxymethylcellulose sodium (CMC-Na).

 Intravenous (1V): A single dose of 5 mg/kg was administered via the tail vein. The compound
was dissolved in a vehicle of 10% DMSO, 40% PEG400, and 50% saline.

Blood Sampling:

o Blood samples (approximately 0.2 mL) were collected from the jugular vein at the following
time points:

o 1V:0.083,0.25,0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

o PO:0.25,05,1, 2, 3,4,6, 8, 12, and 24 hours post-dose.

» Blood samples were collected into heparinized tubes and centrifuged at 4000 rpm for 10
minutes to separate the plasma. Plasma samples were stored at -80°C until analysis.

Bioanalytical Method:

e Plasma concentrations of HIV-1 inhibitor-58 were determined using a validated liquid
chromatography-tandem mass spectrometry (LC-MS/MS) method.

o Sample Preparation: Protein precipitation was performed by adding acetonitrile to the
plasma samples.

o Chromatography: Separation was achieved on a C18 analytical column.

o Mass Spectrometry: Detection was performed using a triple quadrupole mass spectrometer
in multiple reaction monitoring (MRM) mode.
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Pharmacokinetic Analysis:

e Pharmacokinetic parameters, including Cmax, Tmax, AUC, and T1/2, were calculated using
non-compartmental analysis with Phoenix WinNonlin software.

o Oral bioavailability (F) was calculated using the formula: F (%) = (AUCPO x DoselV) /
(AUCIV x DosePO) x 100.

In Vitro Metabolic Stability Assay

Objective: To assess the metabolic stability of HIV-1 inhibitor-58 in human liver microsomes.

Materials:

Pooled human liver microsomes (HLMs)

NADPH regenerating system (Solution A: NADP+, Solution B: glucose-6-phosphate and
glucose-6-phosphate dehydrogenase)

Phosphate buffer (pH 7.4)

Test compound (HIV-1 inhibitor-58) and positive control (e.g., testosterone)
Procedure:

e Areaction mixture was prepared containing HLMs (0.5 mg/mL final protein concentration)
and the test compound (1 pM final concentration) in phosphate buffer.

e The mixture was pre-incubated at 37°C for 5 minutes.
e The metabolic reaction was initiated by the addition of the NADPH regenerating system.
» Aliquots were taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

e The reaction was terminated by the addition of ice-cold acetonitrile containing an internal
standard.

o Samples were centrifuged to precipitate proteins, and the supernatant was analyzed by LC-
MS/MS to determine the remaining concentration of the parent compound.
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Data Analysis:

e The percentage of the compound remaining at each time point was calculated relative to the
0-minute sample.

e The in vitro half-life (T1/2) was determined from the slope of the natural logarithm of the
percent remaining versus time plot.

Cytochrome P450 (CYP) Inhibition Assay

Objective: To evaluate the inhibitory potential of HIV-1 inhibitor-58 against major human CYP
isoforms.

Methodology:

¢ A cocktail assay using specific probe substrates for each CYP isoform (e.g., phenacetin for
CYP1A2, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for
CYP2D6, and midazolam for CYP3A4) was employed.

 Incubations were performed with human liver microsomes, the probe substrate cocktail, and
varying concentrations of HIV-1 inhibitor-58.

e The reactions were initiated by the addition of an NADPH regenerating system and
incubated at 37°C.

e Reactions were terminated, and the formation of the specific metabolite for each probe
substrate was quantified by LC-MS/MS.

Data Analysis:

e The percent inhibition at each concentration of the inhibitor was calculated relative to a
vehicle control.

e The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity)
was determined by non-linear regression analysis of the concentration-response curve.

hERG Liability Assay
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Objective: To assess the potential for HIV-1 inhibitor-58 to block the hERG potassium channel.

Methodology:

» A whole-cell patch-clamp electrophysiology assay was performed using a cell line stably
expressing the hERG channel (e.g., HEK293 cells).

o Cells were voltage-clamped, and the hERG current was recorded in the absence and
presence of increasing concentrations of HIV-1 inhibitor-58.

» A specific voltage protocol was used to elicit the characteristic hERG tail current.
Data Analysis:

e The inhibition of the hERG tail current was measured at each concentration of the test
compound.

e The IC50 value was determined by fitting the concentration-response data to a Hill equation.

Visualizations
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Caption: Experimental workflow for pharmacokinetic and safety assessment.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b12393427?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12393427?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

HIV-1 Replication Cycle

HIV-1 Inhibitor-58

Proviral DNA Viral RNA

(NNRTI)
N /
Reverse Transcriptipn ~\_Template /Allosteric Inhibition
i <
Viral Proteins Reverse Transcriptasc}

l

New Virion Assembly

Click to download full resolution via product page

Caption: Mechanism of action of HIV-1 inhibitor-58.

 To cite this document: BenchChem. [In-Depth Technical Guide: Basic Pharmacokinetic
Properties of HIV-1 Inhibitor-58]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12393427#basic-pharmacokinetic-properties-of-hiv-
1-inhibitor-58]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12393427?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

